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Compound of Interest

Compound Name: Theophylline EP impurity C

Cat. No.: B195704 Get Quote

For researchers, scientists, and drug development professionals, ensuring the purity and safety

of pharmaceutical compounds is paramount. This guide provides a detailed comparison of two

key process-related impurities of Theophylline as listed in the European Pharmacopoeia (EP):

Impurity C and Impurity D. While direct comparative experimental data on the performance of

these two impurities is limited in publicly available literature, this guide summarizes their known

chemical properties and the analytical methodology for their control.

Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of impurities is crucial for

their identification, isolation, and the assessment of their potential impact. The table below

summarizes the key characteristics of Theophylline EP Impurity C and Impurity D.
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Property
Theophylline EP Impurity
C

Theophylline EP Impurity
D

Systematic Name

N-(6-amino-1,3-dimethyl-2,4-

dioxo-1,2,3,4-

tetrahydropyrimidin-5-

yl)formamide

N-methyl-5-(methylamino)-1H-

imidazole-4-carboxamide

Synonyms

Caffeine EP Impurity B,

Theophylline Related

Compound C, Formyl 1,3-

dimethyl-5,6-diaminouracil

Theophylline USP Related

Compound D, Theophyllidine

Molecular Formula C₇H₁₀N₄O₃ C₆H₁₀N₄O

Molecular Weight 198.18 g/mol 154.17 g/mol

Chemical Structure See Figure 1 See Figure 2

Comparative Analysis: Performance and Safety
Currently, there is a notable absence of direct, publicly accessible experimental studies

comparing the toxicological profiles, stability, and formation pathways of Theophylline EP
Impurity C and Impurity D. Material Safety Data Sheets (MSDS) for Impurity C indicate that no

data is available for acute oral toxicity. This lack of comparative data underscores a critical

knowledge gap for drug development professionals. It is recommended that head-to-head

studies be conducted to ascertain the relative risks associated with these impurities.

Analytical Control: The European Pharmacopoeia
HPLC Method
The European Pharmacopoeia outlines a standardized High-Performance Liquid

Chromatography (HPLC) method for the separation and quantification of Theophylline and its

related substances, including Impurities C and D. Adherence to this method is essential for

regulatory compliance and ensuring product quality.

Experimental Protocol
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Objective: To separate and quantify Theophylline and its related impurities, including Impurity C

and Impurity D, in a drug substance or product.

Instrumentation:

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

Column: A stainless steel column (0.25 m x 4.0 mm) packed with octadecylsilyl silica gel for

chromatography (7 µm).

Mobile Phase: A filtered and degassed mixture of 7 volumes of acetonitrile and 93 volumes

of a 1.36 g/L solution of sodium acetate, containing 5.0 mL/L of glacial acetic acid.

Flow Rate: 2.0 mL/min.

Detection Wavelength: 272 nm.

Injection Volume: 20 µL.

Run Time: At least 3.5 times the retention time of theophylline.

System Suitability:

Resolution: The resolution between the peaks due to theobromine (another related

substance) and theophylline in the reference solution should be a minimum of 2.0.

Relative Retention Times (with respect to Theophylline):

Impurity C: Approximately 0.3

Impurity D: Approximately 0.5

The following diagram illustrates the analytical workflow for the quality control of Theophylline,

incorporating the identification of Impurities C and D.
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Figure 3. Analytical workflow for the control of Theophylline impurities.

Chemical Structures
The distinct chemical structures of Theophylline EP Impurity C and Impurity D are depicted

below. These structures are fundamental to their chemical properties and potential biological

activities.

Theophylline EP Impurity C

Theophylline EP Impurity D

Click to download full resolution via product page

Figure 1 & 2. Chemical structures of Impurity C and Impurity D.

Conclusion
While Theophylline EP Impurity C and Impurity D are both critical to monitor during the

manufacturing of Theophylline, a comprehensive, direct comparison of their performance and

safety profiles is not yet available in the public domain. The provided chemical data and the
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standardized European Pharmacopoeia HPLC method serve as the current foundation for their

control. Further research into the toxicology, stability, and formation kinetics of these impurities

is essential to build a more complete understanding and to ensure the highest standards of

pharmaceutical safety and efficacy.

To cite this document: BenchChem. [A Comparative Guide to Theophylline EP Impurity C
and Theophylline EP Impurity D]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195704#theophylline-ep-impurity-c-vs-theophylline-
ep-impurity-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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